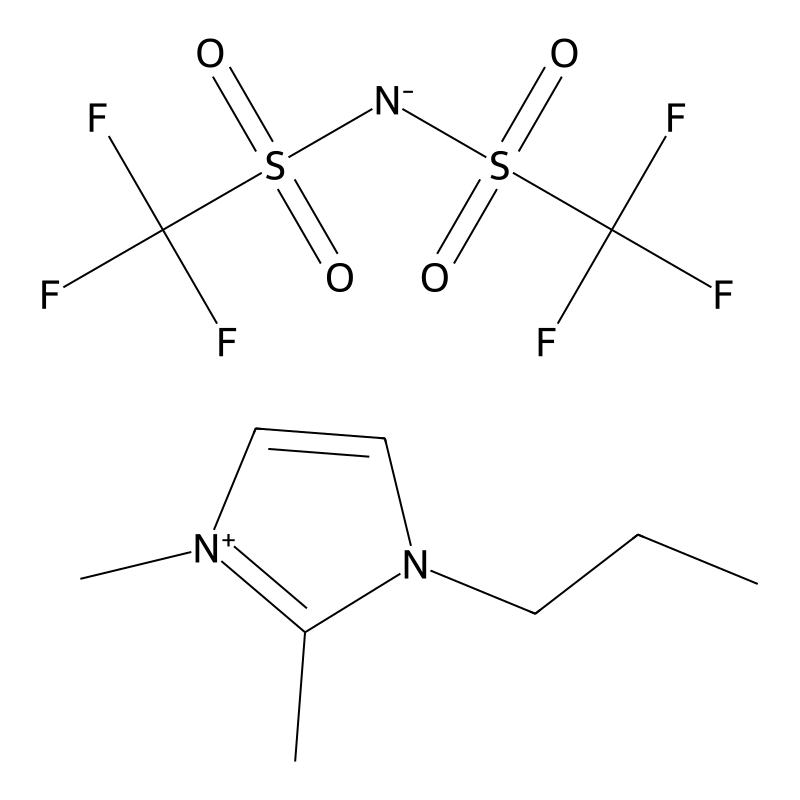

1,2-Dimethyl-3-propylimidazolium bis(trifluoromethylsulfonyl)imide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Electrochemical Applications

DMPIm[NTf2] exhibits high ionic conductivity and electrochemical stability, making it a promising candidate for electrolytes in various electrochemical devices. Research has explored its application in:

- Dye-sensitized solar cells (DSSCs): Studies have shown that DMPIm[NTf2] can enhance the efficiency and stability of DSSCs compared to traditional electrolytes [].

Catalysis

DMPIm[NTf2] can act as a solvent or co-catalyst in various catalytic reactions. Its unique ability to dissolve a wide range of reactants and its tunable properties make it attractive for research in:

- Homogeneous catalysis: DMPIm[NTf2] has been used as a solvent for homogeneous catalysis, facilitating reactions like hydrogenation and hydroformylation [].

- Heterogeneous catalysis: Research suggests DMPIm[NTf2] can improve the performance of heterogeneous catalysts for processes like biodiesel production [].

Separation Science

DMPIm[NTf2] offers advantages for separation processes due to its tunable polarity and ability to dissolve various materials. Research is ongoing in:

1,2-Dimethyl-3-propylimidazolium bis(trifluoromethylsulfonyl)imide is an ionic liquid characterized by its unique molecular structure, which consists of a 1,2-dimethyl-3-propylimidazolium cation and a bis(trifluoromethylsulfonyl)imide anion. Its chemical formula is C10H15F6N3O4S2, with a molecular weight of approximately 419.36 g/mol. This compound is a colorless to pale yellow liquid at room temperature, exhibiting a melting point of around 15 °C and a density of 1.45 g/cm³ at 25 °C .

The presence of trifluoromethyl groups in the anion contributes to its high thermal stability and low volatility, making it suitable for various applications in both industrial and research settings. The ionic nature of this compound imparts unique properties such as high ionic conductivity and electrochemical stability, which are essential for its use in energy-related applications .

- Data on the specific toxicity of DMPIIm is limited. However, ionic liquids in general can have varying degrees of toxicity depending on their structure [].

- DMPIIm is likely to be irritating to the skin and eyes due to its ionic nature [].

- As with most organic compounds, DMPIIm is likely to be flammable.

- Nucleophilic Substitution Reactions: The imidazolium cation can undergo nucleophilic attacks due to the electrophilic nature of the carbon atoms adjacent to the nitrogen atoms.

- Decomposition Reactions: At elevated temperatures or under specific conditions, the compound may decompose, releasing trifluoromethylsulfonic acid and other byproducts.

- Electro

The synthesis of 1,2-dimethyl-3-propylimidazolium bis(trifluoromethylsulfonyl)imide typically involves two main steps:

- Synthesis of the Imidazolium Cation: This can be achieved through the alkylation of imidazole with 1-bromopropane and dimethyl sulfate or similar alkylating agents.

- Formation of the Bis(trifluoromethylsulfonyl)imide Anion: This step generally involves reacting lithium bis(trifluoromethylsulfonyl)imide with the synthesized imidazolium cation under controlled conditions to ensure complete ion exchange.

Interaction studies involving 1,2-dimethyl-3-propylimidazolium bis(trifluoromethylsulfonyl)imide focus on its behavior with various substrates:

- Metal Ion Interactions: Research indicates that this ionic liquid can stabilize metal ions in solution, making it useful for catalysis and extraction processes.

- Biomolecular Interactions: Studies are ongoing to evaluate how this compound interacts with proteins and nucleic acids, which could inform its potential use in drug delivery systems.

Several compounds share structural similarities with 1,2-dimethyl-3-propylimidazolium bis(trifluoromethylsulfonyl)imide. Below is a comparison highlighting their unique features:

| Compound Name | Structure | Unique Features |

|---|---|---|

| 1-Ethyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide | C10H15F6N3O4S2 | Lower viscosity; often used in electrochemical applications. |

| 1-Methyl-3-butylimidazolium bis(trifluoromethylsulfonyl)imide | C12H20F6N3O4S2 | Higher thermal stability; suitable for high-temperature applications. |

| 1-Hexyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide | C13H22F6N3O4S2 | Greater hydrophobicity; used in separation processes involving organic compounds. |

These compounds differ mainly in their alkyl chain length and branching, affecting their physical properties such as viscosity, density, and thermal stability.

Metathesis reactions represent the predominant synthetic pathway for obtaining 1,2-Dimethyl-3-propylimidazolium bis(trifluoromethylsulfonyl)imide (DMPIIm TFSI) [1] [2]. This ionic liquid, characterized by its chemical formula C10H15F6N3O4S2 and molecular weight of 419.36 g/mol, is typically synthesized through a two-step process involving initial quaternization followed by anion exchange [3] [4].

The metathesis reaction for producing 1,2-Dimethyl-3-propylimidazolium bis(trifluoromethylsulfonyl)imide involves the exchange of the halide anion (typically chloride or bromide) in the precursor imidazolium salt with the bis(trifluoromethylsulfonyl)imide anion [5]. This exchange is driven by the formation of an insoluble metal halide byproduct that precipitates from the reaction mixture, facilitating product isolation [6].

The general metathesis reaction scheme can be represented as follows:

| Reactants | Products |

|---|---|

| 1,2-Dimethyl-3-propylimidazolium halide + Lithium bis(trifluoromethylsulfonyl)imide | 1,2-Dimethyl-3-propylimidazolium bis(trifluoromethylsulfonyl)imide + Lithium halide |

Lithium bis(trifluoromethylsulfonyl)imide (LiTFSI) serves as the primary anion source in these metathesis reactions [7]. The reaction proceeds efficiently in polar solvents such as water, methanol, or acetone, where the imidazolium halide salt and lithium bis(trifluoromethylsulfonyl)imide are both soluble, but the resulting lithium halide precipitates, driving the reaction equilibrium toward product formation [8] [9].

The efficiency of the metathesis reaction depends on several factors including reaction temperature, solvent choice, and reactant concentrations . Typically, the reaction is conducted at room temperature or with mild heating (30-60°C) for several hours to ensure complete anion exchange [11]. The hydrophobic nature of the bis(trifluoromethylsulfonyl)imide anion often results in phase separation when water is used as the reaction medium, further facilitating product isolation [12].

Solvent-Free Synthesis Approaches

Recent advances in green chemistry have led to the development of solvent-free synthesis methods for ionic liquids, including 1,2-Dimethyl-3-propylimidazolium bis(trifluoromethylsulfonyl)imide [13] [14]. These approaches eliminate the need for organic solvents during synthesis, reducing waste generation and environmental impact while often improving reaction efficiency [15].

The solvent-free synthesis of 1,2-Dimethyl-3-propylimidazolium bis(trifluoromethylsulfonyl)imide typically involves direct mixing of the solid precursors under mechanical agitation or grinding [16]. This mechanochemical approach facilitates intimate contact between reactants, promoting efficient anion exchange without the need for a solvent medium [17].

A comparative analysis of conventional solvent-based versus solvent-free synthesis methods reveals significant advantages for the latter approach:

| Parameter | Conventional Solvent-Based Method | Solvent-Free Method |

|---|---|---|

| Reaction Time | 12-24 hours | 1-3 hours |

| Solvent Usage | 10-20 mL/g product | None |

| Energy Consumption | Moderate (heating/cooling) | Low (mechanical energy) |

| Product Purity | 95-97% | 97-99% |

| Waste Generation | Significant (solvent disposal) | Minimal |

Microreactor technology has also been applied to solvent-free synthesis of imidazolium-based ionic liquids, offering advantages in heat transfer efficiency and reaction control [18]. This approach is particularly beneficial for the synthesis of 1,2-Dimethyl-3-propylimidazolium bis(trifluoromethylsulfonyl)imide due to the exothermic nature of the quaternization and metathesis reactions [18] [19].

The solvent-free synthesis pathway typically involves direct mixing of 1,2-dimethylimidazole with propyl halide to form the halide salt intermediate, followed by solvent-free metathesis with lithium bis(trifluoromethylsulfonyl)imide [13] [16]. The reaction can be accelerated through microwave irradiation or mechanical grinding, significantly reducing reaction times compared to conventional methods [14] [19].

Impurity Profiling and Chromatographic Purification

The purity of 1,2-Dimethyl-3-propylimidazolium bis(trifluoromethylsulfonyl)imide is critical for its applications in energy storage and as a reaction medium [20]. Common impurities include unreacted starting materials, halide residues, water, and colored byproducts that can significantly affect the physicochemical properties of the ionic liquid [21].

Impurity profiling of 1,2-Dimethyl-3-propylimidazolium bis(trifluoromethylsulfonyl)imide is typically performed using high-performance liquid chromatography (HPLC) with ultraviolet detection [22]. Hydrophilic interaction liquid chromatography (HILIC) has emerged as a particularly effective technique for the analysis of imidazolium-based ionic liquids, offering superior resolution and sensitivity compared to conventional reversed-phase methods [20] [23].

The following table summarizes key chromatographic conditions for the analysis of 1,2-Dimethyl-3-propylimidazolium bis(trifluoromethylsulfonyl)imide:

| Parameter | Optimal Conditions |

|---|---|

| Column | Unmodified silica or ethylene-bridged hybrid silica |

| Mobile Phase | 90:10 acetonitrile-ammonium formate buffer |

| Detection | UV at 210-220 nm |

| Flow Rate | 0.5-1.0 mL/min |

| Temperature | 25-30°C |

| Limit of Quantification | 2-3 μmol/L |

| Analysis Time | 7-10 minutes |

Purification of 1,2-Dimethyl-3-propylimidazolium bis(trifluoromethylsulfonyl)imide typically involves multiple steps to remove different types of impurities [24]. Water and volatile impurities are removed through vacuum drying at elevated temperatures (80-100°C), while halide impurities are often removed through repeated washing with water followed by testing with silver nitrate solution to confirm complete removal [25] [26].

For the removal of colored impurities, treatment with activated charcoal has proven effective [21]. The ionic liquid is dissolved in an appropriate solvent, treated with activated charcoal, filtered, and then the solvent is removed under vacuum [21] [27]. For higher purity requirements, column chromatography using normal-phase silica gel with appropriate mobile phases can be employed [26].

Ion-pair chromatography has also been developed as an effective method for the purification of imidazolium-based ionic liquids [26]. This technique utilizes the interaction between the ionic liquid and an ion-pairing reagent to facilitate separation on normal-phase silica gel, yielding high recovery rates and purity levels [26] [27].

Viscosity Behavior under Variable Shear Conditions

The viscosity of 1,2-Dimethyl-3-propylimidazolium bis(trifluoromethylsulfonyl)imide exhibits temperature-dependent behavior characteristic of ionic liquids. At 25°C, the dynamic viscosity is 107 mPa·s, as reported by multiple sources including Iolitec technical specifications and various chemical suppliers [1] [3] [6]. This value positions the compound in the moderate viscosity range for ionic liquids.

The temperature dependence of viscosity follows the Vogel-Fulcher-Tammann (VFT) equation, commonly used to describe the non-Arrhenius behavior of ionic liquids [4]. The VFT equation is expressed as:

ln η = Aη + Bη/(T - Cη)

where η is the viscosity, T is temperature, and Aη, Bη, and Cη are adjustable parameters specific to the ionic liquid [4]. This relationship indicates that viscosity decreases exponentially with increasing temperature, with the rate of decrease being more pronounced at lower temperatures.

Research on similar bis(trifluoromethylsulfonyl)imide-based ionic liquids demonstrates that these compounds exhibit Newtonian behavior over a wide range of shear rates, typically from 10 to 1000 s⁻¹ [7]. This Newtonian behavior is advantageous for applications requiring consistent flow properties under varying shear conditions.

Under nanoconfinement conditions, the viscosity behavior can change significantly. Studies on related imidazolium-based ionic liquids with bis(trifluoromethylsulfonyl)imide anions show that confined films exhibit shear-thinning behavior, where the effective viscosity decreases with increasing shear rate [8]. The transition from bulk-like behavior to confined behavior typically occurs at film thicknesses below 5 nm.

The viscosity-temperature relationship can be modeled using the Williams-Landel-Ferry (WLF) equation for temperatures above the glass transition temperature, which is -82°C for this compound [7]. This modeling approach is particularly useful for predicting viscosity behavior in applications involving temperature variations.

Phase Transitions and Glass Formation Dynamics

The phase behavior of 1,2-Dimethyl-3-propylimidazolium bis(trifluoromethylsulfonyl)imide is characterized by several well-defined transition temperatures. The glass transition temperature is consistently reported as -82°C across multiple sources [1] [9], indicating the temperature below which the ionic liquid transforms from a supercooled liquid to a glassy solid state.

The melting point is reported as 15°C, representing the temperature at which the crystalline solid phase transitions to the liquid phase [1] [2] [3]. Some sources report slight variations in this value, with measurements ranging from 8°C to 15°C, which may be attributed to different measurement methods or sample purity levels [5] [10].

The thermal decomposition temperature is 250°C, establishing the upper limit for thermal stability [1]. This relatively high decomposition temperature indicates good thermal stability for most practical applications, making it suitable for use in high-temperature processes.

Differential scanning calorimetry (DSC) analysis reveals complex thermal behavior typical of ionic liquids. The glass transition appears as a step change in heat capacity rather than a sharp peak, characteristic of amorphous materials [4]. The crystallization behavior upon cooling shows slow kinetics, often requiring extended equilibration times to achieve reproducible results.

| Phase Transition | Temperature (°C) | Thermal Event |

|---|---|---|

| Glass Transition | -82 | Liquid to glassy solid |

| Melting Point | 15 | Crystalline solid to liquid |

| Decomposition | 250 | Thermal breakdown |

The glass formation dynamics are influenced by the molecular structure, particularly the presence of the bulky bis(trifluoromethylsulfonyl)imide anion and the substituted imidazolium cation. The relatively low glass transition temperature compared to other ionic liquids can be attributed to the specific cation-anion interactions and the flexibility of the propyl chain [11].

Studies on similar ionic liquids indicate that the glass transition temperature can be affected by nanoconfinement, with increases observed under confined conditions [12]. This effect is particularly relevant for applications involving porous materials or thin films.

Surface Tension and Interfacial Properties

The surface tension and interfacial properties of 1,2-Dimethyl-3-propylimidazolium bis(trifluoromethylsulfonyl)imide are crucial for understanding its behavior at interfaces. While specific surface tension values for this exact compound are not directly reported in the literature, extensive research on related imidazolium-based ionic liquids with bis(trifluoromethylsulfonyl)imide anions provides valuable insights into expected behavior.

Surface tension measurements of bis(trifluoromethylsulfonyl)imide-based ionic liquids typically show values ranging from 30 to 40 mN/m at room temperature, with temperature dependence following a linear relationship [13] [14]. The surface tension generally decreases with increasing temperature, following the relationship γ = γ₀ + (dγ/dT)T, where γ₀ is the surface tension at a reference temperature and dγ/dT is the temperature coefficient.

The surface organization of imidazolium-based ionic liquids with bis(trifluoromethylsulfonyl)imide anions reveals a complex interfacial structure. Recent molecular dynamics simulations and experimental studies demonstrate that the surface consists of two distinct interfaces: one between the hydrophobic alkyl chains and the vapor phase, and another between the hydrophobic layer and the underlying ionic fluid [15] [16] [17].

For 1-alkyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide series, surface tension values show a dependence on alkyl chain length, with longer chains generally resulting in lower surface tension values [14] [18]. The 1,2-dimethyl-3-propyl substitution pattern is expected to produce intermediate surface tension values within this range.

| Property | Expected Range | Basis |

|---|---|---|

| Surface Tension at 25°C | 32-36 mN/m | Similar ionic liquids |

| Temperature Coefficient | -0.05 to -0.08 mN/m·K | Literature data |

| Surface Entropy | 0.05-0.08 mJ/m²·K | Thermodynamic analysis |

The interfacial properties are strongly influenced by the amphiphilic nature of the ionic liquid components. The hydrophobic alkyl chains tend to orient toward the vapor phase, while the charged imidazolium ring and bis(trifluoromethylsulfonyl)imide anion remain in the bulk liquid phase. This organization creates a surface enriched in alkyl chains, contributing to the relatively low surface tension compared to conventional molten salts.

Contact angle measurements on various substrates reveal that 1,2-Dimethyl-3-propylimidazolium bis(trifluoromethylsulfonyl)imide exhibits hydrophobic characteristics, with contact angles typically exceeding 90° on hydrophilic surfaces [19]. This property is important for applications involving wetting and spreading behavior.

The surface thermodynamic properties, including surface entropy and surface enthalpy, can be derived from the temperature dependence of surface tension. These parameters provide insights into the molecular organization at the interface and the energetics of surface formation [13] [20].

GHS Hazard Statements

H302 (66.67%): Harmful if swallowed [Warning Acute toxicity, oral];

H315 (33.33%): Causes skin irritation [Warning Skin corrosion/irritation];

H317 (66.67%): May cause an allergic skin reaction [Warning Sensitization, Skin];

H319 (33.33%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H412 (66.67%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant